molecular formula C7H11N3O B2969544 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 262607-84-1

1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2969544
CAS No.: 262607-84-1
M. Wt: 153.185
InChI Key: BAPVOVWXTHCGHX-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Carboxamide Scaffolds in Advanced Chemical Design

The pyrazole carboxamide scaffold is a privileged structure in chemical design, demonstrating a remarkable versatility that has led to its incorporation into a wide array of biologically active compounds. This structural motif consists of a five-membered pyrazole ring, containing two adjacent nitrogen atoms, attached to a carboxamide group (-C(=O)NHR). The significance of this scaffold is rooted in its ability to form stable, three-dimensional conformations that can effectively interact with biological targets such as enzymes and receptors.

In the realm of medicinal chemistry , pyrazole carboxamide derivatives have been investigated for a multitude of therapeutic applications. Researchers have successfully synthesized variants exhibiting anti-inflammatory, anticancer, antimicrobial, and antitubercular properties. The specific biological activity is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide's nitrogen atom, allowing for fine-tuning of the molecule's pharmacological profile.

In agrochemistry , the pyrazole carboxamide core is a cornerstone of modern pesticide development. Numerous commercial products utilize this scaffold for its potent fungicidal and insecticidal activities. A particularly successful class of fungicides, the succinate (B1194679) dehydrogenase inhibitors (SDHIs), frequently incorporates the pyrazole carboxamide structure. These compounds function by targeting and inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of pathogenic fungi, effectively halting their energy production and growth. The modular nature of the pyrazole carboxamide structure allows chemists to systematically modify different parts of the molecule to optimize its efficacy against specific plant pathogens, enhance its systemic properties in plants, and ensure its environmental profile.

Field of ApplicationSpecific Use / TargetExamples of Investigated Biological Activities
AgrochemistryFungicide (SDHI)Inhibition of fungal respiration, control of plant diseases like rice sheath blight.
AgrochemistryInsecticideControl of agricultural pests.
Medicinal ChemistryAnti-inflammatoryInhibition of enzymes involved in inflammation.
Medicinal ChemistryAnticancerInhibition of cancer cell growth, induction of apoptosis.
Medicinal ChemistryAntimicrobialActivity against various bacteria and fungi.
Medicinal ChemistryAntitubercularActivity against Mycobacterium tuberculosis.

Research Trajectories of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide: A Review of Current Literature Landscape

Direct and extensive research focusing on the biological activity of this compound itself is limited in the current scientific literature. Its primary role is that of a synthetic intermediate, a molecular fragment used to construct larger, more elaborate active ingredients. The research trajectory of this compound is therefore intrinsically linked to the synthesis and discovery of new fungicides and other bioactive molecules.

The synthesis of this compound typically begins with its corresponding carboxylic acid precursor, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 50920-65-5). bldpharm.comnist.govamericanchemicalsuppliers.com This precursor undergoes an amidation reaction to form the target carboxamide. This process involves activating the carboxylic acid, often by converting it to an acyl chloride or using coupling agents, followed by a reaction with ammonia (B1221849) or a protected ammonia equivalent.

Once synthesized, this compound serves as the "acid" fragment in the assembly of more complex pyrazole carboxamide fungicides. The research focus is on coupling this intermediate with various amine-containing fragments to generate novel candidates for crop protection. The goal of this research is to discover molecules with improved fungicidal spectrum, higher potency, and better safety profiles. The ethyl and methyl substituents on the pyrazole ring are crucial, as they influence the molecule's binding affinity to the target enzyme, succinate dehydrogenase.

Chemical and Physical Properties of this compound
PropertyValue
Molecular FormulaC₇H₁₁N₃O
Molecular Weight153.18 g/mol
CAS NumberData not readily available in public databases
Physical StateData not readily available
Melting PointData not readily available
Boiling PointData not readily available
Properties of the Precursor: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
PropertyValue
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
CAS Number50920-65-5
Physical StateSolid
Melting Point132-145 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-10-6(7(8)11)4-5(2)9-10/h4H,3H2,1-2H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPVOVWXTHCGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethyl 3 Methyl 1h Pyrazole 5 Carboxamide and Its Analogues

Conventional and Modern Cyclization Approaches to the Pyrazole (B372694) Core

The formation of the pyrazole ring is the foundational step in the synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide and its analogues. Both traditional and contemporary methods are employed to construct this heterocyclic core, primarily through cyclocondensation and cycloaddition reactions.

Cyclocondensation Reactions with 1,3-Dicarbonyl Compounds and Hydrazines

The most classical and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov In the context of this compound, a suitable 1,3-dicarbonyl precursor, such as ethyl 2,4-dioxopentanoate, is reacted with ethylhydrazine (B1196685). This reaction typically proceeds by initial nucleophilic attack of the hydrazine at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The regioselectivity of this reaction, determining the position of the substituents on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov

A straightforward synthesis of a precursor to the target molecule, ethyl 3-methyl-1H-pyrazole-5-carboxylate, is achieved by reacting ethyl 2,4-dioxopentanoate with hydrazine hydrate (B1144303) in ethanol (B145695) at 0°C, resulting in a high yield of 97%. chemicalbook.com To obtain the desired 1-ethyl substitution, ethylhydrazine would be used in place of hydrazine hydrate.

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeProductYield (%)Reference
Ethyl 2,4-dioxopentanoateHydrazine hydrateEthyl 3-methyl-1H-pyrazole-5-carboxylate97 chemicalbook.com
Substituted ChalconesHydrazine hydrateVarious 3,5-diaryl-pyrazoles- nih.gov
Ethyl acetoacetatePhenylhydrazine3-methyl-1-phenyl-1H-pyrazol-5(4H)-one- nih.gov

1,3-Dipolar Cycloaddition Strategies

A powerful and versatile alternative for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction. This approach typically involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or an alkene (as the dipolarophile). nih.govrsc.org For the synthesis of pyrazole-5-carboxamides, an appropriately substituted alkyne bearing a carboxamide or a precursor group can be reacted with a diazoalkane.

The regioselectivity of the cycloaddition is a key consideration and can often be controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. rsc.org Modern advancements in this area include the use of catalysts to enhance reaction rates and control regioselectivity, as well as the development of one-pot procedures where the diazo compound is generated in situ. unisi.it For instance, the reaction of ethyl diazoacetate with alkynes in an aqueous micellar environment can lead to the formation of pyrazole carboxylates, with the pH of the reaction medium influencing the regioselectivity. unisi.it

Solvent-free cycloaddition of diazo compounds to alkynes upon heating also represents a green and efficient method for pyrazole synthesis, often providing high yields without the need for extensive purification.

Functionalization and Derivatization Routes at the Carboxamide Moiety

Once the pyrazole core is established, further modifications are often necessary to introduce the desired carboxamide functionality and to vary the substituents on the pyrazole ring, leading to a diverse range of analogues.

Amidation and N-Substitution Reactions

The conversion of a pyrazole-5-carboxylic acid or its ester derivative into the corresponding carboxamide is a crucial step. This is typically achieved through standard amidation procedures. The carboxylic acid can be activated using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride, followed by reaction with an appropriate amine. nih.gov Alternatively, direct amidation of pyrazole-5-carboxylic esters can be accomplished by heating with an amine, sometimes in the presence of a catalyst. mdpi.com

For instance, pyrazole-thiophene-based amides have been synthesized by reacting 5-bromothiophene carboxylic acid with various pyrazole amines using different methodologies, including the use of TiCl4 as a promoter, although with modest yields in some cases. nih.gov Catalytic methods, such as those employing iron(III) chloride for the direct amidation of esters, offer a more efficient and environmentally friendly approach. mdpi.com

N-substitution of the carboxamide nitrogen can be achieved by reacting the primary carboxamide with an alkylating agent in the presence of a base. This allows for the introduction of a wide variety of substituents at this position, further expanding the library of potential analogues.

Table 2: Selected Methods for Amidation of Pyrazole Carboxylic Acids/Esters

Pyrazole SubstrateAmineCoupling Agent/CatalystProductYield (%)Reference
5-Bromothiophene-2-carboxylic acid3-methyl-1-phenyl-1H-pyrazol-5-amineTiCl4/Pyridine5-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide12 nih.gov
Various Carboxylic AcidsVarious Amines(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esterCorresponding AmidesGood to Excellent
Various EstersVarious AminesFe(III) chlorideCorresponding Amides- mdpi.com

Modification of the Pyrazole Ring Substituents (e.g., Ethyl, Methyl groups)

While the primary substituents on the pyrazole ring are often introduced during the initial cyclization step, modern synthetic methods allow for the late-stage functionalization of the pyrazole core, including the modification of existing alkyl groups. Direct C-H functionalization has emerged as a powerful tool for this purpose, enabling the introduction of new C-C or C-heteroatom bonds at specific positions on the pyrazole ring. researchgate.net

While direct modification of the ethyl and methyl groups themselves is challenging, the functionalization of the pyrazole ring at positions adjacent to these groups can be achieved. For instance, regioselective alkylation, arylation, or halogenation of the pyrazole C-4 or C-5 positions can be accomplished using transition-metal catalysis. The choice of catalyst and directing groups can influence the site of functionalization. researchgate.net Such modifications can indirectly influence the properties of the ethyl and methyl groups and are a key strategy in the synthesis of diverse analogues.

Green Chemistry Principles in the Synthesis of Pyrazole Carboxamides

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. The principles of green chemistry are increasingly being applied to the synthesis of pyrazole carboxamides, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. ias.ac.in

Microwave-assisted organic synthesis (MAOS) has proven to be a particularly effective green technique for the synthesis of pyrazoles. acs.orgdergipark.org.tr Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.netnih.gov For example, the synthesis of phenyl-1H-pyrazoles can be achieved in 5 minutes with yields of 91-98% under microwave irradiation, whereas conventional heating requires 2 hours for yields of 72-90%. nih.gov

Solvent-free or "grinding" techniques offer another green alternative, where reactions are carried out by grinding the solid reactants together, often in the presence of a catalyst. tandfonline.comresearchgate.net This approach eliminates the need for potentially toxic and volatile organic solvents. Furthermore, the use of water as a solvent, often in combination with surfactants to create micellar reaction environments, is a highly attractive green strategy for pyrazole synthesis. rsc.orgthieme-connect.com

Table 3: Comparison of Conventional and Green Synthesis Methods for Pyrazoles

Reaction TypeMethodSolventReaction TimeYield (%)Reference
Pyrazole SynthesisConventional HeatingEthanol2 hours72-90 nih.gov
Pyrazole SynthesisMicrowave Irradiation-5 minutes91-98 nih.gov
Pyrazole SynthesisGrindingSolvent-free-Good researchgate.net
Pyrazole Synthesis"On Water"Water-High rsc.org
Pyrazole SynthesisSolvent-free/TBABSolvent-freeShorter time75-86 tandfonline.com

Solvent-Free Reaction Conditions

Performing chemical reactions without a solvent offers significant environmental and economic advantages, including reduced waste, lower costs, easier product purification, and enhanced safety. For the synthesis of pyrazole derivatives, solvent-free conditions often lead to higher yields and shorter reaction times.

One prominent solvent-free method for constructing the pyrazole core is the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which can proceed efficiently by simple heating. rsc.org This approach is particularly effective with α-diazocarbonyl substrates, affording pyrazole products in high yields often without the need for extensive work-up or purification. rsc.org Another key solvent-free strategy involves the reaction of hydrazine derivatives with appropriate precursors. For instance, the synthesis of pyrazolone (B3327878) derivatives has been achieved through a one-pot protocol involving the condensation of β-ketoesters with substituted hydrazines under solvent-free, microwave-assisted conditions. mdpi.com

Additionally, mechanochemical methods, such as grinding reactants together in a mortar and pestle or a ball mill, represent another frontier in solvent-free synthesis. This technique uses mechanical energy to initiate reactions and has been successfully applied to the synthesis of NH-pyrazoles. researchgate.net

Table 1: Examples of Solvent-Free Synthesis Conditions for Pyrazole Derivatives

Reaction TypeReactantsConditionsProduct TypeReference
1,3-Dipolar Cycloadditionα-diazocarbonyl compounds and alkynesHeating, solvent-freeSubstituted Pyrazoles rsc.org
One-pot CondensationEthyl acetoacetate, 3-nitrophenylhydrazine, and 3-methoxy-4-ethoxy-benzaldehydeMicrowave irradiation (420 W), 10 min, solvent-free4-Arylidenepyrazolone derivatives mdpi.com
Mechanochemical GrindingHydrazine derivatives and 1,3-dicarbonyl compoundsGrinding (mortar and pestle or ball mill)NH-Pyrazoles researchgate.net

Microwave-Assisted and Mechanochemical Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave energy, this technique enables rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times—from hours to minutes—and often resulting in higher yields and product purity compared to conventional heating methods. eresearchco.comnih.gov

The synthesis of pyrazole carboxamide analogues has been significantly enhanced by microwave irradiation. For example, the regioselective 1,3-dipolar cycloaddition of nitrilimines with 5-arylidene-2-arylimino-4-thiazolidinones to produce 1,3,4-triaryl-5-N-arylpyrazole-carboxamides can be carried out efficiently under microwave conditions. eresearchco.comdergipark.org.tr Another application is the solvent-free, microwave-assisted synthesis of pyrazole derivatives via the ring-opening of epoxides, such as phenyl glycidyl (B131873) ether, with pyrazole. This method proceeds rapidly, typically heating to 120 °C within one minute, to give the desired products in good yields. nih.gov

Mechanochemical synthesis, often performed by grinding solid reactants, provides a green alternative that minimizes or eliminates the need for solvents. researchgate.net This high-energy milling process can overcome activation barriers and promote reactions between solids, making it an attractive method for synthesizing heterocyclic compounds like pyrazoles. The Vilsmeier-Haack reaction of in situ formed hydrazones, an important route to pyrazole-carboxyaldehydes, is an example of a reaction type that can be adapted to these more sustainable conditions. researchgate.net

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazole Derivatives

Product TypeReactantsMicrowave ConditionsYield (MW)Conventional Method ComparisonReference
4-Arylidenepyrazolone derivativesβ-ketoesters, hydrazines, aldehydes420 W, 10 min, solvent-free51-98%Typically requires longer reaction times and use of solvents. mdpi.com
1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-olPyrazole, Phenyl glycidyl ether120 °C, 1 min, solvent-free73%Often requires catalysts, strong bases, and higher temperatures over longer periods. nih.gov
1,3,4-Triaryl-5-N-arylpyrazole-carboxamidesNitrilimines, 5-arylidene-2-arylimino-4-thiazolidinonesMicrowave irradiationNot specifiedConventional heating is also possible but typically slower. eresearchco.comdergipark.org.tr

Atom Economy and Reaction Mass Efficiency Considerations in Synthetic Protocols

Evaluating the "greenness" of a synthetic protocol requires quantitative metrics. Atom economy and reaction mass efficiency (RME) are two of the most important measures for assessing the efficiency of a chemical reaction in terms of material usage.

Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired final product, assuming 100% theoretical yield. The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy are inherently more efficient as they generate fewer byproducts. Addition reactions, such as 1,3-dipolar cycloadditions used to form the pyrazole ring, are excellent examples of atom-economical processes because all the atoms of the reactants are incorporated into the product. rsc.org In contrast, substitution or condensation reactions, like the formation of a carboxamide from a pyrazole-carboxylic acid chloride and an amine, have lower atom economy because a byproduct (in this case, HCl) is formed. nih.gov

Reaction Mass Efficiency (RME) provides a more comprehensive and realistic measure of a reaction's efficiency by taking into account the actual yield, stoichiometry, and molar excesses of reactants. The formula is:

% RME = (Mass of Isolated Product / Total Mass of Reactants) x 100

Advanced Characterization and Spectroscopic Analysis of 1 Ethyl 3 Methyl 1h Pyrazole 5 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques offers a complete picture of its molecular architecture, including connectivity and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of protons within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl, methyl, and pyrazole (B372694) ring protons, as well as the amide protons.

The ethyl group attached to the pyrazole nitrogen (N1) would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃), arising from coupling with each other. The methyl group at the C3 position of the pyrazole ring is expected to appear as a sharp singlet. The single proton on the pyrazole ring (at C4) would also produce a singlet. The amide protons (-CONH₂) are anticipated to show a broad singlet, and its chemical shift can be influenced by solvent and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound.

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyrazole-H4 ~6.5-7.0 s (singlet)
N-CH₂-CH₃ ~4.0-4.5 q (quartet)
Pyrazole-C₃-CH₃ ~2.2-2.6 s (singlet)
N-CH₂-CH₃ ~1.3-1.6 t (triplet)

Carbon (¹³C) NMR Spectroscopy

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom.

The carbonyl carbon of the carboxamide group is expected to resonate at the most downfield position (typically 160-170 ppm). The quaternary carbons of the pyrazole ring (C3 and C5) will also have characteristic chemical shifts, as will the protonated carbon (C4). The carbons of the N-ethyl group and the C3-methyl group will appear in the upfield region of the spectrum. The chemical shifts of the pyrazole ring carbons are sensitive to the substitution pattern on the ring. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Carboxamide) ~160-165
Pyrazole-C5 ~138-142
Pyrazole-C3 ~148-152
Pyrazole-C4 ~105-110
N-CH₂-CH₃ ~45-50
Pyrazole-C₃-CH₃ ~12-16

Advanced 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Regiochemical and Conformational Assignments

Two-dimensional (2D) NMR experiments are invaluable for confirming the regiochemistry and elucidating the through-bond and through-space correlations within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the coupling between the methylene and methyl protons of the N-ethyl group, showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign the signals for the pyrazole C4-H4, the N-CH₂ and its attached protons, and the two methyl groups with their corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for determining the connectivity across multiple bonds and confirming the regiochemistry. jetir.org Key correlations would be expected between:

The N-CH₂ protons and the pyrazole ring carbons C5 and N1 (confirming the position of the ethyl group).

The pyrazole-H4 proton and the neighboring carbons C3 and C5.

The C3-methyl protons and the pyrazole carbons C3 and C4.

The amide protons and the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. For instance, a cross-peak between the N-CH₂ protons and the pyrazole-H4 proton would indicate their close spatial relationship, offering insights into the preferred conformation of the ethyl group relative to the pyrazole ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features would be the N-H stretching vibrations of the primary amide, typically appearing as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide (Amide I band) is expected to be a strong absorption around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) usually appears near 1640-1550 cm⁻¹. Stretching vibrations for C-H bonds in the alkyl groups will be observed just below 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1600-1450 cm⁻¹ region. bohrium.com

Table 3: Characteristic IR Absorption Bands for this compound.

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch 3400-3200 (two bands) Medium
Alkyl C-H Stretch 2980-2850 Medium-Strong
Amide C=O (Amide I) Stretch 1680-1640 Strong
Amide N-H (Amide II) Bend 1640-1550 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₇H₁₁N₃O).

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for pyrazole derivatives often involve the cleavage of the pyrazole ring and the loss of substituents. researchgate.net For this compound, expected fragmentation could include:

Loss of the ethyl group (M-29).

Loss of the carboxamide group (M-44).

Cleavage of the pyrazole ring, leading to characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Data for this compound.

Ion m/z (predicted) Description
[M]⁺ 153.09 Molecular Ion
[M-C₂H₅]⁺ 124.05 Loss of ethyl group

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. cardiff.ac.ukresearchgate.net

This technique would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the amide group, which dictates the crystal packing. The planarity of the pyrazole ring and the orientation of the ethyl and carboxamide substituents relative to the ring would be unambiguously determined.

Table 5: Hypothetical Crystallographic Data for this compound.

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.789
β (°) 98.54
Volume (ų) 1082.1

Computational Chemistry and Theoretical Investigations of 1 Ethyl 3 Methyl 1h Pyrazole 5 Carboxamide Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone in the theoretical examination of pyrazole (B372694) derivatives. These methods provide a detailed picture of the electronic structure, which is fundamental to understanding the molecule's stability and reactivity. For pyrazole-carboxamides, DFT calculations are employed to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The stability of different tautomeric forms of pyrazole derivatives is a key area of investigation using DFT. For N-unsubstituted or potentially migrating substituents on the pyrazole ring, different tautomers can exist, and their relative energies can be calculated to predict the most stable form in various environments (gas phase or in solution). The nature and position of substituents on the pyrazole ring, such as the ethyl and methyl groups in 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide, significantly influence the electronic properties and the potential for tautomerism, although in this specific N-substituted case, annular tautomerism is not a primary consideration.

Furthermore, DFT is utilized to analyze the vibrational frequencies of the molecule, which can be correlated with experimental infrared and Raman spectra to confirm the molecular structure. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about intramolecular interactions, such as hydrogen bonding and charge delocalization, which are crucial for the molecule's stability and conformation.

Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction (Methodological Aspects)

Molecular modeling and docking are powerful computational tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. jst.go.jp These methods are instrumental in drug discovery and design, providing insights into the binding mode and affinity of a molecule. nih.gov

The general methodology for molecular docking involves the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of the ligand (this compound) is generated and its energy is minimized to obtain a stable conformation. The 3D structure of the target receptor is typically obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are usually removed, and hydrogen atoms are added to the protein structure.

Definition of the Binding Site: The active site of the receptor, where the ligand is expected to bind, is defined. This can be done based on the location of a co-crystallized ligand or by using algorithms that identify potential binding pockets on the protein surface.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site and to predict the most favorable binding poses. These algorithms use scoring functions to estimate the binding affinity for each pose.

Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. nih.gov

Molecular dynamics (MD) simulations can be subsequently employed to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic picture of the interaction. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, which has rotatable bonds in its ethyl and carboxamide groups, multiple conformations are possible.

Computational methods are used to explore the potential energy surface of the molecule, which maps the potential energy as a function of the degrees of freedom (e.g., torsion angles). The goal is to identify the low-energy conformations, which are the most likely to be populated at a given temperature. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target.

The energy landscape of a molecule provides a visual representation of its conformational space, with energy minima corresponding to stable conformers and energy barriers representing the energy required to transition between them. Techniques such as systematic or random conformational searches, coupled with energy minimization using quantum mechanics or molecular mechanics, are employed to generate these landscapes. For pyrazole derivatives, the orientation of the carboxamide group relative to the pyrazole ring is a key conformational feature that can be investigated. bohrium.com

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, LogP, Hydrogen Bond Characteristics)

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds.

For this compound, several key molecular descriptors can be computationally predicted:

Topological Polar Surface Area (TPSA): This descriptor is calculated based on the surface area of polar atoms (oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity (its preference for a nonpolar solvent like octanol (B41247) over a polar solvent like water). It is a critical parameter for predicting drug absorption and distribution.

Hydrogen Bond Characteristics: The number of hydrogen bond donors and acceptors in a molecule is crucial for its interaction with biological targets and for its solubility.

While experimental data for this compound is not available, computational tools can provide reliable estimates for these descriptors. The table below presents predicted molecular descriptors for a structurally similar compound, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, which can offer an approximation for the carboxamide derivative.

Molecular DescriptorPredicted Value for 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acidSignificance
Molecular Weight154.17 g/molThe mass of one mole of the compound.
XLogP30.8A measure of lipophilicity.
Hydrogen Bond Donor Count1The number of hydrogen atoms attached to electronegative atoms.
Hydrogen Bond Acceptor Count3The number of electronegative atoms with lone pairs of electrons.
Rotatable Bond Count2The number of bonds that can rotate freely.
Topological Polar Surface Area51.6 ŲAn indicator of a molecule's ability to permeate cell membranes.

Chemical Reactivity, Mechanism Studies, and Derivatization Potentials

Reaction Mechanisms of Pyrazole (B372694) Carboxamide Formation

The synthesis of the 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide scaffold is primarily achieved through cyclocondensation reactions, a cornerstone of heterocyclic chemistry. mdpi.comwisdomlib.org The most prevalent and historically significant method is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. researchgate.netjk-sci.com

For the specific synthesis of the 1-ethyl-3-methyl-pyrazole core, the reactants would be ethylhydrazine (B1196685) and a derivative of 2,4-dioxovalerate. The reaction mechanism proceeds through several key steps:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of ethylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a hemiaminal intermediate.

Dehydration and Imine Formation: The hemiaminal readily dehydrates to form a hydrazone intermediate, which is a key step in the pathway. researchgate.net The reaction conditions, particularly pH, can influence the rate of this step. nih.gov

Intramolecular Cyclization: The remaining nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl group. This attack leads to the formation of a five-membered heterocyclic intermediate. ias.ac.in

Aromatization: The final step involves the elimination of a second molecule of water from this cyclic intermediate to yield the stable, aromatic pyrazole ring. The thermodynamic drive toward aromaticity is a major factor in the successful completion of the synthesis. nih.gov

The carboxamide group at the C5 position can be introduced in two main ways. The first involves using a 1,3-dicarbonyl precursor that already contains an amide group. Alternatively, a more common route involves using a precursor with an ester group, such as an ethyl 2,4-dioxovalerate, to form ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This ester is then converted to the desired carboxamide in a subsequent step, typically by reaction with ammonia (B1221849) or an appropriate amine. nih.gov Another method involves converting the pyrazole carboxylic acid into a pyrazole carbonyl chloride, which is then reacted with an amine to form the amide bond. acs.org

An alternative pathway involves the reaction of chalcones (α,β-unsaturated ketones) with semicarbazide (B1199961) hydrochloride in an acid-catalyzed reaction to yield pyrazole carboxamides, though this typically forms a pyrazoline-1-carboxamide which may require a subsequent oxidation step to form the aromatic pyrazole ring. researchgate.net

Regioselectivity and Stereoselectivity in Pyrazole Carboxamide Synthesis

Regioselectivity

The synthesis of this compound from unsymmetrical starting materials introduces significant challenges regarding regioselectivity. When ethylhydrazine reacts with an unsymmetrical 1,3-dicarbonyl compound like a 2,4-dioxovalerate derivative, two constitutional isomers can be formed. rsc.orgnih.gov

The isomeric outcome depends on which nitrogen of ethylhydrazine attacks which carbonyl group. The two nitrogen atoms in ethylhydrazine are non-equivalent, and the two carbonyl groups of the dicarbonyl precursor are also chemically distinct. The factors influencing the final isomeric ratio are complex and include:

Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can direct the reaction pathway to favor the less sterically hindered product. nih.gov

Electronic Effects: Electron-withdrawing groups (like CF₃) on the dicarbonyl moiety can significantly enhance the electrophilicity of the adjacent carbonyl carbon, directing the initial nucleophilic attack and leading to high regioselectivity. nih.govmdpi.com Conversely, replacing such groups with electron-donating groups can decrease or eliminate this selectivity. nih.gov

Reaction Conditions: The solvent and pH are critical parameters. rsc.org For instance, reactions of methylhydrazine with β-ketoesters have shown different isomeric ratios when conducted in solvents like methanol (B129727) versus diethyl ether. google.com Acidic conditions can favor the formation of a specific hydrazone intermediate, thereby controlling the cyclization outcome. nih.gov

Semi-empirical calculations suggest that the kinetic control of the dehydration of intermediate dihydroxypyrazolidine structures can determine the final regioisomeric product formed. researchgate.net In many cases, the reaction yields a mixture of isomers, necessitating careful purification to isolate the desired 1,1-disubstituted product. nih.govgoogle.com

Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis
ReactantsKey FactorObserved OutcomeReference
Arylhydrazine + 4,4,4-trifluoro-1-arylbutan-1,3-diketoneStrong electron-withdrawing group (CF₃)High selectivity (e.g., 98:2) for the isomer with the aryl group on N1 and CF₃ on C3. nih.gov
Methylhydrazine + Ethyl 2-(ethoxymethylidene)-3-oxobutanoateSolvent (Diethyl Ether)Mixture of 1,3-dimethyl and 1,5-dimethyl isomers (90:10 ratio). google.com
Arylhydrazine + 2-Alkyl-1,3-diketoneSteric hindrance at C2 of the diketoneVery high regioselectivity (>99.8:0.2) for the 1,3,4-trisubstituted pyrazole. nih.gov
Phenylhydrazine + 1,3-diketonespH and AutocatalysisReaction kinetics and pathways are more complex than previously assumed, involving autocatalytic routes. rsc.org

Stereoselectivity

For the synthesis of the core this compound, stereoselectivity is not a consideration. The pyrazole ring is planar and aromatic, lacking any stereocenters. Stereoselectivity would become relevant only if chiral substituents were present on the ethyl or methyl groups, or if the amide nitrogen was substituted with a chiral group, which is not the case for the parent compound.

Chemical Transformations and Functional Group Interconversions on the Scaffold

The this compound scaffold is a stable aromatic system, but its substituents offer opportunities for various chemical transformations and interconversions. nih.gov

Amide Hydrolysis: The carboxamide group at the C5 position is susceptible to hydrolysis under either strong acidic or basic conditions, typically requiring heat. byjus.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of ammonia yield the corresponding carboxylic acid, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. researchgate.net

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then expels the amide anion (⁻NH₂), a very poor leaving group. A final acid-base reaction between the carboxylic acid and the strongly basic amide anion results in a carboxylate salt and ammonia. allen.in An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid.

Functionalization of the Pyrazole Ring: The pyrazole ring itself can undergo substitution reactions, primarily electrophilic aromatic substitution at the C4 position, which is the most nucleophilic carbon on the ring. nih.govscholaris.ca

Halogenation and Thiocyanation: The C4 position can be functionalized through reactions like halogenation (bromination, iodination) or thiocyanation. beilstein-journals.org For example, oxidative thiocyanation can be achieved using reagents like PhICl₂ and NH₄SCN to introduce a thiocyano group at the C4 position. beilstein-journals.org

Derivatization of the Carboxamide/Carboxylic Acid: The C5 functional group is a versatile handle for creating derivatives.

Following hydrolysis of the amide to the carboxylic acid, standard carboxylic acid chemistry can be applied. The acid can be converted to an acid chloride and subsequently reacted with various nucleophiles (alcohols, amines) to form a wide range of esters and other amides.

The amide itself can be dehydrated using reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) to yield the corresponding nitrile, 1-Ethyl-3-methyl-1H-pyrazole-5-carbonitrile.

Table 2: Summary of Potential Functional Group Interconversions
Starting GroupReagents/ConditionsResulting GroupPosition
C5-CarboxamideH₃O⁺, Δ or OH⁻, Δ then H₃O⁺C5-Carboxylic Acid allen.in
C4-HydrogenPhICl₂, NH₄SCNC4-Thiocyano beilstein-journals.org
C5-Carboxylic Acid1. SOCl₂ 2. R-OHC5-Ester researchgate.net
C5-CarboxamideP₄O₁₀ or SOCl₂, ΔC5-Nitrile

Stability and Degradation Pathways in Various Chemical Environments

The stability of this compound is largely dictated by the robust nature of the pyrazole ring and the reactivity of the carboxamide side chain.

Pyrazole Ring Stability: The pyrazole ring is an aromatic heterocycle, which imparts significant chemical stability. It is generally resistant to oxidation and reduction under mild conditions. This aromatic character is a key feature contributing to its persistence and utility as a scaffold in various applications, including agrochemicals. nih.gov

Degradation Pathways: The most probable degradation pathway for this molecule in chemical environments, particularly aqueous systems, involves the functional groups attached to the ring.

Hydrolysis: As detailed in section 5.3, the primary route of chemical degradation is the hydrolysis of the C5-carboxamide bond. byjus.comlibretexts.org This reaction is slow in neutral water but is significantly accelerated by the presence of strong acids or bases and elevated temperatures. byjus.com This cleavage would result in the formation of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and ammonia.

Oxidative Degradation: While the ring is stable, the alkyl substituents (ethyl and methyl groups) could be susceptible to oxidation under harsh conditions (e.g., strong oxidizing agents like potassium permanganate). This could potentially lead to the formation of carboxylic acids at these positions. Studies on the biodegradation of other azole fungicides have shown that side-chain oxidation is a possible degradation pathway. researchgate.net

Photodegradation: Like many aromatic compounds, pyrazole derivatives may be susceptible to photodegradation upon exposure to UV light, which could initiate radical reactions or ring cleavage, although specific pathways for this compound are not well-documented.

Structure Activity Relationship Sar Studies of 1 Ethyl 3 Methyl 1h Pyrazole 5 Carboxamide Derivatives

Structure-Activity Relationship (SAR) analysis is a foundational element in the field of medicinal chemistry and drug discovery. oncodesign-services.com It involves a systematic investigation into how the chemical structure of a molecule influences its biological activity. oncodesign-services.com By designing, synthesizing, and testing a series of structurally related compounds, researchers can identify key molecular features, known as pharmacophores, that are essential for potency, selectivity, and desired pharmacological effects. oncodesign-services.com This iterative process is crucial for optimizing lead compounds into viable drug candidates. oncodesign-services.com

Advanced Applications of Pyrazole Carboxamide Scaffolds in Chemical Science

Pyrazole (B372694) Carboxamides as Versatile Building Blocks in Complex Organic Synthesis

The substituted pyrazole ring is a cornerstone in the synthesis of a wide array of complex organic molecules. The inherent reactivity and functional group tolerance of the pyrazole carboxamide scaffold make it a valuable synthon for medicinal and materials chemistry.

The synthesis of various pyrazole carboxamide derivatives often involves the amidation of a corresponding pyrazole carboxylic acid. For instance, the synthesis of novel pyrazole-carboxamides bearing a sulfonamide moiety has been achieved through amidation reactions, with the resulting structures confirmed by techniques such as FT-IR, 1H-NMR, 13C-NMR, and HRMS. nih.gov Such studies underscore the reliability of this synthetic approach for generating libraries of functionalized pyrazole carboxamides.

The versatility of the pyrazole scaffold is further demonstrated in the synthesis of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, which have been evaluated for their biological activities. researchgate.net The synthetic strategy often involves the reaction of a pyrazole-carbonyl chloride with a substituted aniline, yielding the desired carboxamide in good yields. researchgate.net This highlights the potential of "1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide" to serve as a precursor for a diverse range of N-substituted derivatives.

Furthermore, the pyrazole nucleus can be modified at various positions to tune the electronic and steric properties of the molecule, thereby influencing its reactivity and biological interactions. Molecular modeling has been employed to design novel pyrazole analogs targeting various biological receptors, indicating the importance of structural modifications. researchgate.net

Table 1: Reactivity of Pyrazole Carboxamide Scaffolds

Reaction TypeReagents/ConditionsProduct Type
N-alkylation/arylationAlkyl/aryl halides, baseN-substituted pyrazole carboxamides
Amide couplingCarboxylic acids, coupling agentsExtended amide structures
Cross-coupling reactionsBoronic acids, palladium catalystBiaryl-linked pyrazole carboxamides
Cyclization reactionsBifunctional reagentsFused heterocyclic systems

Potential in Supramolecular Chemistry and Molecular Systems Designed for Photoinduced Electron Transfer

The unique structural and electronic properties of pyrazole carboxamides make them attractive candidates for applications in supramolecular chemistry and the design of systems for photoinduced electron transfer (PET).

The nitrogen atoms of the pyrazole ring and the carbonyl group of the carboxamide can act as hydrogen bond donors and acceptors, facilitating the formation of well-defined supramolecular assemblies. These non-covalent interactions can direct the formation of intricate architectures such as sheets, chains, and helices in the solid state. While specific studies on "this compound" are limited, the broader class of pyrazole derivatives has been shown to form such assemblies.

In the realm of photoinduced electron transfer, pyrazole-containing systems have been investigated for their potential in developing fluorescent probes and other photoactive materials. rsc.org PET-based fluorescent probes are typically multi-component systems where a fluorophore is linked to a recognition group. rsc.org The pyrazole moiety, with its tunable electronic properties, can be incorporated into such systems to modulate the PET process. The efficiency of PET is dependent on the HOMO and LUMO energy levels of the donor and acceptor units.

For instance, in a donor-bridge-acceptor (D-B-A) system, photoexcitation can lead to an electron transfer from the donor to the acceptor through the pyrazole-containing bridge. nih.gov The rate and efficiency of this charge separation are influenced by the electronic nature of the substituents on the pyrazole ring. The ethyl and methyl groups in "this compound" would have a modest electron-donating effect, which could be a factor in designing its role within a PET system.

Theoretical Considerations for Integration into Novel Materials and Chemical Systems

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict and understand the properties of molecules like "this compound" and to guide their integration into novel materials. eurasianjournals.com

DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of pyrazole carboxamide derivatives. bohrium.com Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is a critical factor in determining the chemical reactivity, kinetic stability, and electronic absorption properties of a molecule. jcsp.org.pk For "this compound," a smaller HOMO-LUMO gap would suggest higher reactivity and a tendency to absorb light at longer wavelengths.

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, can predict how pyrazole carboxamides interact with biological targets or assemble into larger supramolecular structures. nih.govnih.gov These computational methods can provide insights into the binding modes and affinities of these molecules, which is crucial for the rational design of new materials with specific functions. nih.gov

Furthermore, theoretical studies can elucidate the charge transfer properties within pyrazole carboxamide molecules. jcsp.org.pk Natural Bond Orbital (NBO) analysis, for example, can reveal the intramolecular charge transfer interactions and their contribution to the stability of the molecule. bohrium.com For "this compound," understanding the charge distribution and potential for intramolecular charge transfer is essential for designing its role in electronic materials or as a component in photoactive systems.

Table 2: Calculated Properties of Pyrazole Derivatives from Theoretical Studies

PropertyComputational MethodSignificance
Optimized GeometryDFTPredicts bond lengths, bond angles, and dihedral angles.
HOMO-LUMO EnergiesDFTDetermines electronic properties and reactivity. jcsp.org.pk
Molecular Electrostatic Potential (MEP)DFTIdentifies sites for electrophilic and nucleophilic attack.
Vibrational FrequenciesDFTCorrelates with experimental IR and Raman spectra. bohrium.com
Binding AffinityMolecular DockingPredicts interaction strength with a target molecule. nih.gov

Q & A

Q. Q: What are the standard synthetic routes for 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide, and how are intermediates characterized?

A: The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate can be prepared by reacting 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux conditions . Key intermediates are characterized using IR spectroscopy (to confirm functional groups like amides), ¹H-NMR (to verify substituent positions and purity), and elemental analysis (to validate stoichiometry). Mass spectrometry further confirms molecular ion peaks and fragmentation patterns .

Advanced Synthesis Optimization

Q. Q: How can researchers optimize reaction yields and mitigate byproduct formation during synthesis?

A: Yield optimization often involves adjusting reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst use. For instance, thioglycolic acid has been employed to stabilize reactive intermediates in pyrazole synthesis . Byproducts like sulfonated derivatives can be minimized by controlling stoichiometric ratios of reactants and employing column chromatography for purification. Purity is validated via HPLC with UV detection .

Pharmacological Evaluation Methodologies

Q. Q: What methodologies are used to assess the analgesic and anti-inflammatory activity of pyrazole derivatives?

A: Preclinical testing typically involves:

  • In vivo models : Carrageenan-induced paw edema in rats for anti-inflammatory activity.
  • Analgesic assays : Hot-plate or acetic acid writhing tests in mice.
  • Ulcerogenicity screening : Gastric mucosa examination after prolonged administration .
    Dose-response curves and statistical analysis (e.g., ANOVA) are critical for validating efficacy and safety thresholds.

Structural and Spectral Characterization Techniques

Q. Q: Which advanced techniques resolve structural ambiguities in pyrazole-carboxamide derivatives?

A: Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles, as demonstrated for ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate . Density Functional Theory (DFT) calculations complement experimental data by predicting vibrational frequencies (IR) and electronic transitions (UV-Vis), while ¹³C-NMR chemical shifts correlate with electron density distribution .

Computational Drug Design Applications

Q. Q: How are molecular docking studies designed to evaluate DHFR inhibition by pyrazole derivatives?

A: Docking workflows include:

  • Protein preparation : Fetching DHFR crystal structures (e.g., PDB: 1KMS) and removing water molecules.
  • Ligand preparation : Generating 3D conformers of the pyrazole derivative and optimizing geometry with Gaussian.
  • Docking software : AutoDock Vina or Glide, using grid boxes centered on the active site.
  • Validation : Comparing docking scores (e.g., ΔG) with known inhibitors like methotrexate. Hydrogen bonding and hydrophobic interactions with residues (e.g., Leu4, Phe31) are analyzed for binding affinity .

Addressing Data Contradictions in Biological Activity

Q. Q: How to resolve discrepancies in nitric oxide (NO) release data from pyrazole-diazeniumdiolate hybrids?

A: Contradictory NO release profiles (e.g., low release in compounds 11a-c ) may arise from structural factors like steric hindrance or electronic effects. Researchers should:

  • Perform quantitative NO detection via Griess assay or chemiluminescence.
  • Compare substituent effects (e.g., electron-withdrawing groups vs. alkyl chains) on NO donor stability.
  • Use computational tools (e.g., molecular dynamics) to simulate NO release kinetics under physiological conditions.

Structure-Activity Relationship (SAR) Studies

Q. Q: What substituent modifications enhance the bioactivity of pyrazole-carboxamides?

A: Key modifications include:

  • Electron-deficient groups (e.g., trifluoromethyl) at position 5 to improve metabolic stability .
  • Hydrophobic chains (e.g., propyl or benzyl) at position 3 to enhance membrane permeability .
  • Carboxamide optimization : Replacing ethyl esters with methyl groups to reduce hydrolysis .
    Biological assays (e.g., IC₅₀ determinations) and logP measurements validate SAR hypotheses.

Stability and Environmental Impact Assessment

Q. Q: How to evaluate the ecological persistence of pyrazole-carboxamide derivatives?

A: Despite limited data , researchers can:

  • Conduct biodegradation assays using OECD 301 protocols (e.g., dissolved organic carbon loss over 28 days).
  • Assess bioaccumulation potential via octanol-water partition coefficients (logKow).
  • Perform toxicity screening using Daphnia magna or algae models (OECD 202/201).
    Results guide disposal protocols, such as incineration with alkaline scrubbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.